Chemical properties of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Chemical properties of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
An In-depth Technical Guide to the Synthesis, Properties, and Reactivity of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
Abstract
This technical guide provides a comprehensive overview of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its structural features, plausible synthetic routes, and predicted physicochemical properties. The core focus is an in-depth analysis of its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the synthesis of complex drug candidates. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in the design and synthesis of novel therapeutics, particularly kinase inhibitors.
Introduction: A Privileged Scaffold in Modern Drug Discovery
The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor and mimic the adenine fragment of ATP makes it an ideal scaffold for targeting a wide range of biological targets, most notably protein kinases.[1] The strategic functionalization of the pyrimidine core allows for the precise tuning of a molecule's pharmacological profile.
The subject of this guide, 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine, is a bifunctional reagent designed for versatility in drug discovery campaigns. It incorporates three key features:
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A Pyrimidine Core: Provides the fundamental scaffold for interaction with biological targets.
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A C4-Bromo Substituent: Serves as a versatile synthetic handle, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups.
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A C6-Tetrahydropyran (THP) Moiety: The THP ring is a widely used motif in modern drug design to enhance aqueous solubility, improve metabolic stability, and modulate pharmacokinetic properties.
This combination makes the title compound a valuable intermediate for constructing libraries of 4,6-disubstituted pyrimidines, a class of molecules with demonstrated efficacy as inhibitors of critical oncology targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[2][3][4]
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach involves the condensation of a β-dicarbonyl equivalent bearing the tetrahydropyran moiety with an appropriate amidine source, followed by halogenation. A robust method would be the cyclocondensation of 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal with formamidine acetate to form the corresponding pyrimidin-4-ol, which can then be converted to the target bromide.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 6-(Tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol
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To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol, add 3-(tetrahydro-2H-pyran-4-yl)-3-oxopropanal (1.0 equivalent).
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Stir the mixture at room temperature for 15 minutes.
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Add formamidine acetate (1.1 equivalents) in one portion.
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Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC or LC-MS.
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Upon completion, cool the mixture to room temperature and neutralize with acetic acid.
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Concentrate the solvent under reduced pressure.
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Partition the residue between ethyl acetate and water.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyrimidinol, which can be used in the next step without further purification or purified by crystallization.
Step 2: Synthesis of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine
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To the crude 6-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-ol (1.0 equivalent), add phosphorus oxybromide (POBr₃) (1.5 - 2.0 equivalents) carefully.
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Heat the mixture to 100-110 °C for 2-4 hours.
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Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
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Basify the aqueous solution with a saturated solution of sodium bicarbonate or sodium hydroxide to pH 8-9.
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Extract the product with dichloromethane or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the title compound.
Physicochemical and Spectroscopic Properties (Predicted)
The following table summarizes the predicted properties based on the analysis of structurally similar compounds.[5][6][7]
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁BrN₂O |
| Molecular Weight | 243.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 110 - 125 °C |
| Solubility | Soluble in Dichloromethane, Chloroform, Ethyl Acetate, THF, Dioxane |
| ¹H NMR (400 MHz, CDCl₃) | δ 8.85 (s, 1H, Pyrimidine H2), 7.45 (s, 1H, Pyrimidine H5), 4.10 (dd, 2H, THP H2ax/H6ax), 3.60 (dt, 2H, THP H2eq/H6eq), 3.20 (tt, 1H, THP H4), 1.95-2.10 (m, 4H, THP H3/H5) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 171.0 (C6), 160.0 (C2), 158.5 (C4-Br), 118.0 (C5), 67.5 (C2/C6 of THP), 42.0 (C4 of THP), 32.5 (C3/C5 of THP) |
Chemical Reactivity and Synthetic Utility
The synthetic utility of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine is primarily derived from the reactivity of its C-Br bond. The electron-deficient nature of the pyrimidine ring makes this bond highly susceptible to oxidative addition to a low-valent palladium catalyst, initiating a range of powerful cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds.[8] For the title compound, this reaction enables the introduction of various aryl and heteroaryl substituents at the C4 position, a key step in the synthesis of many kinase inhibitors.[9][10]
Caption: Suzuki-Miyaura coupling of the title compound.
Protocol: Suzuki-Miyaura Coupling
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In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
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Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 eq).
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Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
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Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring progress by LC-MS.
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After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, allowing for the coupling of aryl halides with a vast array of amines.[11][12] This reaction is critical for installing amine pharmacophores, which are prevalent in kinase inhibitors for interacting with the hinge region of the ATP binding pocket.
Caption: Buchwald-Hartwig amination of the title compound.
Protocol: Buchwald-Hartwig Amination [13][14]
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To an oven-dried Schlenk flask under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 eq), a suitable phosphine ligand (e.g., XPhos or BINAP, 0.02-0.05 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, 1.4 eq).
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Add the 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine (1.0 eq) and the desired amine (1.1-1.2 eq).
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Add anhydrous, degassed solvent such as toluene or dioxane.
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Heat the mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts.
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Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
While palladium-catalyzed reactions are dominant, the electron-deficient pyrimidine ring can also undergo direct nucleophilic aromatic substitution (SNAr), particularly with potent nucleophiles. The C4 and C6 positions of the pyrimidine ring are activated towards nucleophilic attack.[15] However, given the strength of the C-Br bond compared to C-Cl or C-F, SNAr reactions with the bromo-substituent typically require harsh conditions (high temperatures) or very strong nucleophiles (e.g., sodium thiomethoxide). For most synthetic applications, cross-coupling reactions are preferred due to their milder conditions and broader substrate scope.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The 4,6-disubstituted pyrimidine scaffold is a validated core structure for numerous kinase inhibitors. The strategic use of 4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine allows for the synthesis of molecules where the C4-substituent can be tailored for potency and selectivity, while the C6-THP group ensures favorable physicochemical properties.
Caption: Role in a typical drug discovery workflow.
Case Study Context: EGFR/VEGFR-2 Inhibitors
Many potent kinase inhibitors feature a core heterocycle linked to an aniline or related amino-heterocycle via a C-N bond, which interacts with the "hinge region" of the kinase. A second aryl or heteroaryl group often occupies the hydrophobic pocket.
Using the title compound:
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Buchwald-Hartwig amination can be employed to install a substituted aniline at the C4 position.
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Alternatively, a Suzuki coupling can introduce an aryl group at C4. If the pyrimidine ring itself is the hinge-binding element, the C4-aryl group would extend into the solvent-exposed region or a secondary pocket.
The THP group at C6 consistently provides a vector for improving solubility and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in moving from a potent "hit" to a viable "lead" compound. Research has shown that various 4,6-disubstituted pyrimidines are effective dual inhibitors of VEGFR2 and FGFR1, or potent inhibitors of MARK4, highlighting the therapeutic potential of this scaffold.[1][2]
Conclusion
4-bromo-6-(tetrahydro-2H-pyran-4-yl)pyrimidine stands out as a highly valuable and strategically designed building block for modern medicinal chemistry. Its structure provides a robust pyrimidine scaffold, a versatile synthetic handle for diversification via cross-coupling chemistry, and a solubilizing tetrahydropyran group to enhance drug-like properties. The predictable and high-yielding reactivity in Suzuki-Miyaura and Buchwald-Hartwig reactions makes it an ideal starting point for the rapid generation of compound libraries aimed at discovering and optimizing novel therapeutics, particularly in the competitive field of kinase inhibitor development. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in research and development programs.
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